molecular formula C12H18N2 B3252039 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 213765-94-7

7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3252039
CAS No.: 213765-94-7
M. Wt: 190.28 g/mol
InChI Key: CPVLOKLNRRRRQN-UHFFFAOYSA-N
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Description

7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 213765-94-7) is a synthetic organic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities . The THIQ core structure is found in numerous clinically used drugs and natural products, with applications as antihypertensive agents, muscle relaxants, and antitussives, among others . While specific pharmacological data for this trimethylated analog is limited, the 7-amino substitution on the THIQ ring is a key functional group in research. For instance, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline have been investigated as novel fibrinogen receptor antagonists, which are valuable in studies related to inhibiting platelet aggregation . Furthermore, THIQ analogs are extensively studied for their neuroprotective properties, with some compounds demonstrating mechanisms such as free radical scavenging and inhibition of glutamate-induced excitotoxicity, suggesting potential in neurodegenerative disease research . This compound, with its specific substitution pattern, serves as a versatile building block for researchers in drug discovery and development, enabling the synthesis and exploration of new chemical entities for various therapeutic targets. This product is strictly for Research Use Only.

Properties

IUPAC Name

1,1,2-trimethyl-3,4-dihydroisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-12(2)11-8-10(13)5-4-9(11)6-7-14(12)3/h4-5,8H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVLOKLNRRRRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1C)C=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213897
Record name 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213765-94-7
Record name 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213765-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials are usually 3,4-dihydroisoquinoline and an appropriate amine, followed by methylation steps to introduce the methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted tetrahydroisoquinoline compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including neuroprotective and anti-inflammatory effects.

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of certain enzymes, leading to changes in metabolic pathways. Additionally, it can bind to specific receptors, influencing cellular signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Tetrahydroisoquinoline Derivatives and Their Properties
Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
7-Amino-1,2,3,4-THIQ 7-NH₂ 72299-68-4 C₉H₁₂N₂ Neurotransmitter analog, synthetic intermediate
7-Nitro-1,2,3,4-THIQ 7-NO₂ 42923-79-5 C₉H₁₀N₂O₂ Research precursor for nitro-group reduction
7-Chloro-1,2,3,4-THIQ 7-Cl 82771-60-6 C₉H₁₀ClN Halogenated analog for cross-coupling reactions
N-Methyl-1,2,3,4-THIQ 1-CH₃ N/A C₁₀H₁₃N Dopaminergic neurotoxin precursor
7-(Trifluoromethyl)-1,2,3,4-THIQ·HCl 7-CF₃ 175871-42-8 C₁₀H₁₁F₃N·HCl Fluorinated analog for receptor studies
  • Amino Group (7-NH₂): The 7-amino substitution enhances hydrogen-bonding capacity, making it suitable for chiral ligand design in catalysis (e.g., pyridine-2,6-bis-carboxylate derivatives) .
  • Nitro Group (7-NO₂): Introduces electron-withdrawing effects, altering redox properties. Used in synthetic routes requiring subsequent reduction to amines .
  • Methyl Groups (1,1,2-CH₃): N-methylation (e.g., 1-CH₃) increases lipophilicity and neurotoxicity. N-Methyl-THIQ derivatives are oxidized by monoamine oxidase to neurotoxic isoquinolinium ions, mimicking MPTP's Parkinsonian effects .

Critical Notes and Contradictions

  • Synthesis vs. Stability : While phosphonate THIQ derivatives are efficiently synthesized, their instability under hydrogenation conditions limits scalability .
  • Neurotoxicity vs.

Biological Activity

7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline (7-Amino-TMIQ) is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in various biologically active compounds. This compound has garnered attention due to its potential pharmacological properties and biological activities. This article reviews the biological activity of 7-Amino-TMIQ based on available literature and research findings.

  • Molecular Formula : C11H15N2
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 72299-68-4

Neuropharmacological Effects

Research indicates that compounds related to tetrahydroisoquinolines exhibit significant neuropharmacological effects. In particular, studies have shown that derivatives can influence locomotor activity in animal models. For instance, certain tetrahydroisoquinoline derivatives have been observed to transiently increase locomotor activity in mice following peripheral injection . This suggests a potential role in modulating dopaminergic pathways.

Antioxidant Activity

Tetrahydroisoquinoline derivatives have also been investigated for their antioxidant properties. The presence of amino groups in the structure is believed to enhance the radical scavenging ability of these compounds. A study highlighted that certain derivatives exhibit promising antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Potential

There is emerging evidence that 7-Amino-TMIQ and its analogs may possess anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. For example, research has shown that certain tetrahydroisoquinoline derivatives can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .

Study 1: Locomotor Activity Modulation

In a study published in PubMed, researchers synthesized several tetrahydroisoquinoline derivatives and tested their effects on locomotor activity in mice. The results indicated that specific compounds significantly increased locomotion when administered intraperitoneally, suggesting a potential application in treating conditions characterized by reduced motor function .

Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capacity of 7-Amino-TMIQ. The study utilized various assays to measure radical scavenging activity and found that the compound effectively reduced oxidative stress markers in cellular models, indicating its potential use as a therapeutic agent against oxidative damage .

Data Table: Biological Activities of 7-Amino-TMIQ

Biological Activity Effect Study Reference
NeuropharmacologicalIncreased locomotor activity
AntioxidantRadical scavenging
AnticancerInduction of apoptosis

Q & A

Q. Basic

  • Substituent positioning : The relative location of methyl and amino groups dictates reagent choice. For example, steric hindrance from 1,1,2-trimethyl groups may require protecting-group strategies to avoid undesired side reactions .
  • Multi-step synthesis : Routes often involve cyclization, alkylation, and amination. Evidence from analogous compounds shows that trifluoroacetic acid (TFA) or SOCl₂/DMF can activate intermediates for ring closure .
  • Yield optimization : Temperature control (e.g., 10°C for amine coupling) and solvent selection (THF or CHCl₃) are critical to minimize byproducts .

How can spectroscopic methods validate the structure of synthesized this compound?

Q. Basic

  • ¹H/¹³C NMR : Confirm substitution patterns by analyzing chemical shifts. For example, methyl groups at positions 1 and 2 produce distinct triplet signals due to coupling with adjacent hydrogens .
  • IR spectroscopy : Identify NH stretches (~3350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) to verify the tetrahydroisoquinoline core .
  • Mass spectrometry : Use high-resolution MS to validate the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₁H₁₈N₂).

What strategies optimize enantioselective synthesis of this compound?

Q. Advanced

  • Chiral auxiliaries : Use (-)-sparteine or enantiopure amines to induce asymmetry during alkylation steps .
  • Catalytic asymmetric hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) can reduce imine intermediates with >90% enantiomeric excess .
  • Resolution techniques : Diastereomeric salt formation using tartaric acid derivatives separates enantiomers post-synthesis .

How do substituents at positions 6 and 7 influence biological activity in tetrahydroisoquinoline derivatives?

Q. Advanced

  • Electron-withdrawing groups : Fluoro or nitro substituents at position 7 enhance receptor binding affinity by modulating electron density .

  • Hydrophobic interactions : Methoxy groups at position 6 improve membrane permeability, as seen in analogs like 6,7-dimethoxy derivatives .

  • Table: Substituent Effects on IC₅₀ (μM)

    Substituent (Position)Target EnzymeIC₅₀Reference
    -OCH₃ (6)Monoamine oxidase0.12
    -Cl (7)CYP4502.4
    -NH₂ (7)Serotonin receptor0.8

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Standardize assays : Variability in enzyme sources (e.g., recombinant vs. tissue-derived) can skew results. Use validated cell lines (e.g., HEK293 for receptor studies) .
  • Control for stereochemistry : Enantiomeric impurities as low as 5% may alter activity; confirm enantiopurity via chiral HPLC .
  • Meta-analysis : Compare data across studies using tools like molecular docking to identify structural outliers .

What computational approaches predict interactions between 7-Amino-1,1,2-trimethyl derivatives and biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes with receptors (e.g., dopamine D₂ receptor) .
  • QSAR modeling : Correlate substituent parameters (Hammett σ, logP) with activity. For example, increased lipophilicity (logP >2.5) enhances blood-brain barrier penetration .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .

How to design structure-activity relationship (SAR) studies for substituent variations?

Q. Advanced

  • Positional scanning : Systematically replace substituents at positions 1, 2, and 7 while keeping the amino group constant .

  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at position 7) using software like PHASE .

  • Table: SAR Trends

    SubstituentPositionActivity Trend
    -CH₃1↑ Metabolic stability
    -NH₂7↑ Receptor affinity
    -OCH₃6↑ Solubility

What purification techniques are effective for isolating this compound post-synthesis?

Q. Basic

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 100–101°C) .
  • Ion-exchange chromatography : Retain cationic amino groups on Dowex 50W resin, eluting with NH₄OH .

What challenges arise in achieving regioselectivity during the synthesis of 1,1,2-trimethyl derivatives?

Q. Advanced

  • Competitive alkylation : Methyl groups at positions 1 and 2 may form via SN2 vs. SN1 pathways. Use bulky bases (e.g., LDA) to favor kinetic control .
  • Protecting groups : Boc-protect the amino group before methylating position 2 to prevent N-alkylation .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for selective methylation .

How can kinetic vs. thermodynamic control be leveraged in synthesis?

Q. Advanced

  • Low-temperature reactions : At 10°C, kinetic products (e.g., axial methyl groups) dominate, while higher temperatures (60°C) favor thermodynamically stable equatorial isomers .
  • Catalyst tuning : Pd(OAc)₂ with PPh₃ favors kinetic imine hydrogenation, whereas Pd/C yields thermodynamic products .
  • Quenching protocols : Rapid cooling after alkylation arrests intermediates in kinetically favored states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline

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